molecular formula C14H16N4O3 B213519 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213519
M. Wt: 288.3 g/mol
InChI Key: XWPKRGSNKNBFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

MPEP acts as a selective antagonist of the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, MPEP inhibits the signaling pathways that lead to synaptic plasticity, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing and addiction. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, MPEP has been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in a wide range of brain functions.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments. It is a selective antagonist of the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, which makes it a useful tool for studying the function of this receptor in various biological processes. It also has a high affinity for the receptor, which allows for precise control of its effects. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experimental paradigms.

Future Directions

There are several future directions for research on MPEP. One area of interest is the development of more potent and selective 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide antagonists, which may have improved therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide in other biological processes, such as immune function and cancer. Finally, there is a need for further research on the safety and efficacy of MPEP in human clinical trials, which may lead to its eventual approval as a therapeutic agent.

Synthesis Methods

MPEP can be synthesized using a multi-step process involving the reaction of 4-methylphenethylamine with 1,3-dimethyl-5-nitro-1H-pyrazole-4-carboxylic acid, followed by the reduction of the nitro group to an amino group, and subsequent acylation with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPEP has been investigated for its potential use in the treatment of schizophrenia, as it has been found to improve cognitive function in animal models of the disease.

properties

Product Name

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O3/c1-9-4-6-11(7-5-9)10(2)16-14(19)13-12(18(20)21)8-15-17(13)3/h4-8,10H,1-3H3,(H,16,19)

InChI Key

XWPKRGSNKNBFCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.